![molecular formula C11H8FN5 B14168754 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety, and a fluorine atom at the 5-position. The presence of these structural features imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
The synthesis of 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step synthetic routes. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized to introduce the fluorine atom and the pyrimidinamine group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. For instance, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes under controlled temperature conditions to obtain the desired product .
Analyse Des Réactions Chimiques
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while substitution reactions can introduce different functional groups at specific positions on the molecule .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in the progression of several cancers, including breast, lung, and prostate cancers . Additionally, its unique structure makes it a valuable scaffold for the development of new therapeutic agents targeting other biological pathways. In the field of biology, it has been used to study cell proliferation, migration, and apoptosis, providing insights into the molecular mechanisms underlying these processes .
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis and the inhibition of tumor growth . The compound’s ability to target multiple FGFR isoforms further enhances its therapeutic potential.
Comparaison Avec Des Composés Similaires
2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared to other similar compounds, such as pyrrolopyrazine derivatives and other pyrrolo[2,3-b]pyridine analogs. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, pyrrolopyrazine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities . The unique combination of the pyrimidinamine and fluoropyrrolo[2,3-b]pyridine moieties in 2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- distinguishes it from these related compounds and contributes to its specific biological properties.
Propriétés
Formule moléculaire |
C11H8FN5 |
|---|---|
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8FN5/c12-6-3-7-8(5-16-10(7)15-4-6)9-1-2-14-11(13)17-9/h1-5H,(H,15,16)(H2,13,14,17) |
Clé InChI |
UCSYMZYOFRMFRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


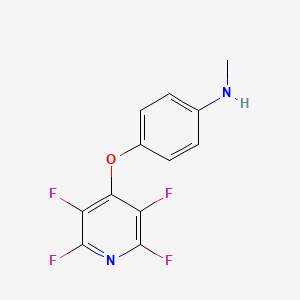
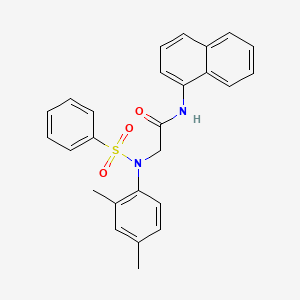

![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)

![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
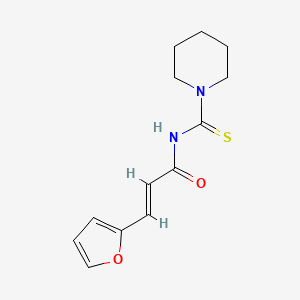
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)

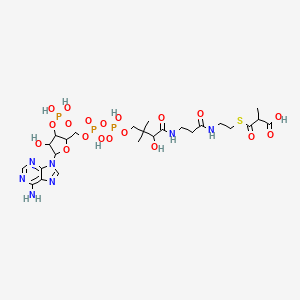
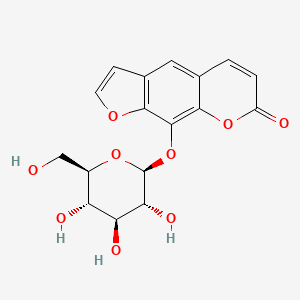
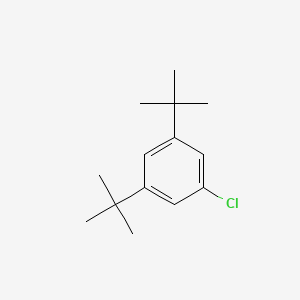
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
